Lead acetate

描述

Historical Scientific Inquiries into Lead Acetate (B1210297) Chemistry

The history of lead acetate's use and observation dates back centuries. Its sweet taste was recognized early on, leading to its use as a sweetener and preservative, particularly in wines, although this practice resulted in lead poisoning. wikipedia.orgvedantu.comdartmouth.edu Early scientific inquiries, though perhaps not formalized by modern standards, involved observations of its physical properties and reactions. For instance, its application as a mordant in dyeing textiles indicates an early understanding of its interaction with organic fibers and dyes. wikipedia.orgchemicalbook.comchemiis.com

Some of the earliest documented scientific mentions of lead(II) acetate appear in the late 19th century. George Stillingfleet Johnson, for example, referenced Pb(OAc)₂ in an 1878 series on polyiodides. acs.org Further studies in the 1890s utilized lead(II) acetate in tests to determine if it precipitated the anions of various sodium or potassium salts. acs.org These historical investigations laid some groundwork for understanding the chemical behavior and reactivity of this compound, particularly its interactions with other salts and compounds.

Contemporary Research Significance of this compound

Contemporary research involving this compound spans various fields, focusing on its synthesis, structural properties, reactivity, and potential applications in advanced materials and analytical techniques.

Modern synthesis methods for lead(II) acetate include the reaction of lead(II) oxide (litharge) or lead(II) carbonate with acetic acid. wikipedia.orgchemicalbook.com Another method involves boiling elemental lead in acetic acid in the presence of an oxidant like hydrogen peroxide. wikipedia.orgvedantu.com A single-displacement reaction between copper(II) acetate and lead metal can also yield lead(II) acetate. wikipedia.orgvedantu.com Research also explores the synthesis of lead(II) acetate from recycled lead waste, highlighting efforts towards more sustainable chemical processes. researchgate.netcabidigitallibrary.org

Studies into the solid-state structure of this compound have revealed complexities beyond the well-known trihydrate. Research has identified two enantiotropic polymorphs of the anhydrous salt, as well as a hemihydrate form (Pb(Ac)₂·½H₂O). researchgate.netacs.org These compounds exhibit varied molecular arrangements, functioning as two-dimensional (2D) or one-dimensional (1D) coordination polymers. researchgate.netacs.org Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to understand the decomposition pathways and thermal behavior of this compound and its various hydrated and basic forms. researchgate.netacs.org

This compound continues to be relevant in analytical chemistry. Lead(II) acetate paper is a classic tool for detecting hydrogen sulfide (B99878) gas, where the reaction produces a black precipitate of lead(II) sulfide. wikipedia.orgvedantu.comchemicalbook.commfa.org Recent research has explored novel applications of the this compound strip test for measuring hydrogen sulfide release in biological systems, comparing its efficacy with other methods. nih.gov

Furthermore, this compound is being investigated in the context of developing new materials. For instance, it has been explored as a lead source in the synthesis of all-inorganic lead-tin perovskite solar cells, demonstrating its utility in the field of renewable energy research. researchgate.net Its ability to form stable complexes is also valuable in biochemistry, particularly in protein crystallization studies. imarcgroup.com

The study of this compound's reactions remains an active area. It reacts with acids and oxidizing agents and is incompatible with various substances, including sulfates, chlorides, carbonates, and alkalis. nih.gov Reactions with thiourea (B124793) have been studied, leading to the formation of coordination compounds with distinct crystal structures. iucr.org

Here are some physical properties of anhydrous lead(II) acetate and its trihydrate:

Note: The solubility of anhydrous this compound in water increases significantly with temperature. vedantu.comchemicalbook.com

Synthesis methods for this compound can be summarized as follows:

| Method | Reactants | Equation (Example) | Source |

| Reaction of Lead(II) Oxide with Acetic Acid | PbO, CH₃COOH | PbO + 2 AcOH → Pb(OAc)₂ + H₂O | wikipedia.orgvedantu.comchemicalbook.com |

| Reaction of Lead with Acetic Acid and Oxidant | Pb, CH₃COOH, H₂O₂ | Pb + H₂O₂ + 2 H⁺ → Pb²⁺ + 2 H₂O; Pb²⁺ + 2 CH₃COO⁻ → Pb(CH₃COO)₂ | wikipedia.orgvedantu.com |

| Reaction of Lead(II) Carbonate with Acetic Acid | PbCO₃, CH₃COOH | PbCO₃ + 2 CH₃COOH → Pb(CH₃COO)₂ + H₂O + CO₂ | vedantu.comchemicalbook.com |

| Single Displacement with Copper(II) Acetate | Cu(CH₃COO)₂, Pb | Cu(CH₃COO)₂ + Pb → Pb(CH₃COO)₂ + Cu | wikipedia.orgvedantu.com |

Structure

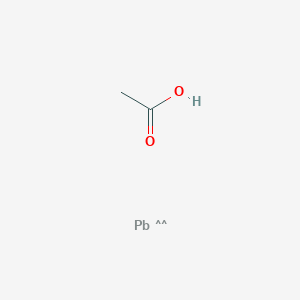

2D Structure

3D Structure of Parent

属性

IUPAC Name |

lead(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWSLQUAAYEZAF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Pb, Array | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6080-56-4 (Hydrate) | |

| Record name | Lead acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020773 | |

| Record name | Lead(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead acetate appears as a white to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by inhalation, ingestion, and skin absorption. Used in dyes, waterproofing, insecticides, antifouling paints, hair dyes and many other processes., Other Solid, Colorless to white solid; [ICSC] Brown or gray solid (commercial grades); [CHEMINFO], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

At temperatures over 200 °F it begins to lose acetic acid, decomposes completely above 400 °F (NTP, 1992), Decomposes | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), INSOL IN ALC /LEAD ACETATE DIHYDRATE/, 44.3 g/100 cc of water at 20 °C, Solubility in water, g/100ml at 20 °C: 44 | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.55 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.25 g/cu cm, Relative density (water = 1): 3.3 | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000722 [mmHg] | |

| Record name | Lead(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

... Include chloride ion and iron, the concn of each of which does not exceed 5 mg/kg in reagent grade product. /Lead acetate trihydrate/ | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Occurs as trihydrate, colorless crystals or white granules or powder. | |

CAS No. |

301-04-2; 15347-57-6, 301-04-2, 15347-57-6 | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015347576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL498O6790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

536 °F 167 °F when heated rapidly (NTP, 1992), 280 °C | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Preparative Routes for Lead Acetate Compounds

Conventional Chemical Synthesis of Lead(II) Acetate (B1210297)

Conventional methods for preparing lead(II) acetate typically involve the reaction of lead compounds in lower oxidation states with acetic acid.

Lead(II) acetate can be synthesized by reacting lead(II) oxide (PbO), also known as litharge, or lead(II) carbonate (PbCO₃) with acetic acid (CH₃COOH). wikipedia.orgchemdad.com The reaction between lead(II) oxide and acetic acid yields lead(II) acetate and water: PbO + 2 CH₃COOH → Pb(CH₃COO)₂ + H₂O wikipedia.orgchemdad.com When using hot dilute acetic acid, the trihydrate form of lead(II) acetate is obtained, which crystallizes out upon cooling. chemdad.comprocurementresource.com The purity of lead acetate obtained through this industrial method can exceed 98%. chemicalbook.com Basic this compound salts can also form when lead acetates are prepared from lead monoxide in dilute acetic acid or at high pH. chemdad.com Lead carbonate also reacts with acetic acid to produce this compound. wikipedia.orggoogle.com

Another conventional method involves the oxidative dissolution of elemental lead (Pb) in acetic acid solutions, often with the aid of an oxidizing agent like hydrogen peroxide (H₂O₂). wikipedia.orgcabidigitallibrary.orgtestbook.com This process involves the oxidation of lead followed by the dissolution of the resulting lead oxide in acetic acid to form this compound. wikipedia.org The reaction can be represented as: Pb + H₂O₂ + 2 H⁺ → Pb²⁺ + 2 H₂O wikipedia.org Pb²⁺ + 2 CH₃COO⁻ → Pb(CH₃COO)₂ wikipedia.org Bubbling air through a mixture of lead metal and acetic acid can also facilitate this oxidative dissolution, where the lead is first oxidized to lead(II) oxide, which then reacts with acetic acid vapors to form this compound. youtube.comyoutube.com This method can take time but can yield significant amounts of this compound trihydrate without requiring specialized reagents like hydrogen peroxide or lead oxide initially. youtube.com

Advanced Electrochemical Synthesis of Lead Acetates

Electrochemical methods offer alternative routes for synthesizing lead acetates, including direct synthesis and recovery from waste streams.

Electrochemical synthesis of this compound can involve the electrolysis of lead-containing solutions. For instance, lead can be electrodeposited from acetic acid leachates of lead waste using carbon electrodes. cabidigitallibrary.orgresearchgate.net Optimization of electrolysis parameters is crucial for efficiency. Studies have investigated the effects of voltage, temperature, concentration, electrode size, and inter-electrode distance on the electrodeposition of lead from acetic acid leachant. researchgate.net For a 10% acetic acid leachant, an optimum voltage of 6 V and a temperature of 20°C were found to be effective. researchgate.net The amount of lead deposited increased with increasing lead concentration up to an optimum level. researchgate.net An optimum inter-electrode distance was also observed to maximize extraction efficiency. researchgate.net

Electrochemical processes are also employed for the recovery of this compound from various lead-containing waste streams, such as those generated in the sugar industry or from spent lead-acid batteries. cabidigitallibrary.orgresearchgate.netgoogle.commdpi.comresearchgate.net Lead waste can be leached with dilute acetic acid, followed by the electrodeposition of lead. cabidigitallibrary.orgresearchgate.net The recovered lead can then be reacted with hydrogen peroxide and acetic acid to synthesize lead(II) acetate. cabidigitallibrary.orgresearchgate.net This approach allows for the recycling of lead and the production of lead(II) acetate suitable for applications like cane juice clarification. cabidigitallibrary.orgresearchgate.net Another method involves treating lead-bearing materials, such as battery scrap, with a solution containing acetate to dissolve lead compounds and then electrolyzing the resulting solution to recover metallic lead and/or lead peroxide. google.com Electrochemical processes can also regenerate the leaching agent, such as acetic acid, while recovering lead. mdpi.com

Preparation of Lead Tetraacetate and its Derivatives

Lead tetraacetate (Pb(CH₃COO)₄) is a lead compound in the +4 oxidation state. It is typically prepared by the reaction of red lead (Pb₃O₄) with acetic acid, often in the presence of acetic anhydride (B1165640) to absorb the water produced in the reaction, which can hydrolyze the product. wikipedia.orgorientjchem.orgprepchem.comchemicalbook.com The net reaction using acetic anhydride can be represented as: Pb₃O₄ + 4 (CH₃CO)₂O → Pb(CH₃COO)₄ + 2 Pb(CH₃COO)₂ wikipedia.org This reaction yields both lead tetraacetate and lead(II) acetate. wikipedia.orgorientjchem.org The reaction is typically carried out by warming the mixture of red lead with glacial acetic acid and acetic anhydride. prepchem.comchemicalbook.com The temperature is often maintained within a specific range, such as 55-80°C. prepchem.com Lead tetraacetate crystallizes out upon cooling and can be purified by recrystallization from hot acetic acid. prepchem.com

Alternatively, lead tetraacetate can be prepared by the oxidation of lead(II) acetate in glacial acetic acid using chlorine gas. wikipedia.orgsciencemadness.org 2 Pb(CH₃COO)₂ + Cl₂ → Pb(CH₃COO)₄ + PbCl₂ wikipedia.orgsciencemadness.org This reaction produces lead tetraacetate and lead(II) chloride as a byproduct. sciencemadness.org Electrochemical methods have also been proposed for obtaining lead tetraacetate, allowing for potentially fuller utilization of feedstock like lead diacetate. orientjchem.org Electrochemical oxidation of lead diacetate in anhydrous acetic acid can produce lead tetraacetate. orientjchem.org

Anodic Oxidation Pathways for Lead Tetraacetate Formation

Electrochemical methods offer routes for the synthesis of lead tetraacetate, providing potential advantages in feedstock utilization and product purity. One such approach involves the electrochemical oxidation of lead diacetate (Pb(CH₃COO)₂) in an anhydrous acetic acid medium. orientjchem.org This process typically employs an electrolytic cell with the anode and cathode compartments separated by a ceramic diaphragm. orientjchem.org The anolyte solution contains lead diacetate and a conductive additive such as potassium acetate, while the catholyte is a potassium acetate solution. orientjchem.org Various materials can serve as anodes, including platinum, lead dioxide, and graphite (B72142). orientjchem.org

Studies have explored the electrochemical synthesis of lead tetraacetate using a flow diaphragm system, starting from metallic lead instead of lead diacetate. orientjchem.org This method has demonstrated that introducing a catholyte flow into the anolyte through the diaphragm can significantly reduce the cell voltage. orientjchem.org Furthermore, the possibility of supplementing the anolyte with lead diacetate through the chemical dissolution of metallic lead has been identified, potentially eliminating the need for lead diacetate trihydrate, which requires a costly dehydration step using acetic anhydride. orientjchem.org

Traditional chemical synthesis of lead tetraacetate often involves the reaction of red lead (Pb₃O₄) with anhydrous acetic acid, typically heated to 55-65°C. orientjchem.org This reaction, however, also yields a substantial amount of lead diacetate. orientjchem.org The water generated during this reaction can lead to the hydrolysis of lead tetraacetate, forming lead dioxide. orientjchem.org To mitigate this, acetic anhydride is commonly added to the reaction mixture to scavenge water. orientjchem.org Lowering the reaction temperature to 30-40°C can also help reduce the harmful effects of water, providing a yield of 70-75% of theoretical lead tetraacetate within 3-5 hours. orientjchem.org In this conventional method, only one of the three lead atoms in red lead contributes to the formation of lead tetraacetate, and lead diacetate is a common byproduct when LTA is used in organic synthesis. orientjchem.org Electrochemical methods offer a way to potentially re-utilize this byproduct, proposing a more closed production cycle. orientjchem.org

Comparative studies on obtaining lead tetraacetate in electrolytic cells with flowing and uncirculating diaphragms using a graphite anode and an anolyte of Pb(CH₃COO)₂ and CH₃COOK have been conducted. orientjchem.org Combining the processes of obtaining bivalent lead from metallic lead and its subsequent electrochemical oxidation to lead tetraacetate can simplify the technology and improve economic indicators compared to conventional methods that rely on expensive lead diacetate and acetic anhydride. orientjchem.org

Stereochemical Considerations in Lead Tetraacetate Fragmentation Reactions

Lead tetraacetate is a well-established reagent for oxidative fragmentation reactions in organic chemistry. These reactions often involve the cleavage of carbon-carbon bonds, and the stereochemistry of the substrate can significantly influence the reaction pathway and the stereochemical outcome of the products. researchgate.netacs.orgacs.org

One notable application is the oxidative cleavage of vicinal diols (glycols) by lead tetraacetate, which is useful for synthesizing ketones and aldehydes. chemtube3d.comrepec.org This reaction is believed to proceed via a favorable five-membered cyclic intermediate involving the lead atom and the hydroxyl groups of the diol. chemtube3d.com The stereochemistry of the diol can impact the formation and reactivity of this cyclic intermediate, thereby influencing the efficiency and products of the cleavage.

Lead tetraacetate also mediates the oxidative fragmentation of alcohols, particularly those with a hydroxyl group appropriately positioned to allow for fragmentation. For instance, the oxidative β-fragmentation of 5-hydroxy-1-oxo-5α-cholestan-3β-yl acetate with lead tetraacetate has been reported, leading to the cleavage of the C(5)–C(10) bond and the formation of a seco-steroid product. doaj.org The yields of the fragmentation products can vary depending on the reaction conditions and the reagent used. doaj.org

Studies on the stereochemistry of fragmentation products derived from the lead tetraacetate oxidation of alcohols, such as the β-fragmentation of cis- and trans-4-t-butylcyclohexanemethanol, have provided insights into the mechanistic aspects of these reactions. acs.orgacs.orgsemanticscholar.org The stereochemical outcome can be dependent on the structure and stereochemistry of the starting alcohol. researchgate.net

Oxidative decarboxylation of carboxylic acids with lead tetraacetate is another important transformation where stereochemical factors can be relevant. This reaction can involve the formation of alkyl radicals or carbocations, and the subsequent reactions of these intermediates can be influenced by the stereochemistry of the precursor acid. sci-hub.st For example, the stereochemical aspects of the oxidative decarboxylation of stereoisomers of acetylglycyrrhetic acid have been investigated. sci-hub.st

The reaction of lead tetraacetate with homoallylic alcohols has also been shown to result in oxidative cleavage, producing carbonyl compounds and allylic acetates. researchgate.net Research in this area suggests that these reactions can exhibit stereoselectivity, with the stereochemistry of a specific carbon in the product reflecting that of a corresponding carbon in the starting material. researchgate.net

The fragmentation of natural products like patchouli alcohol with lead tetraacetate has demonstrated regiospecific cleavage, yielding specific seco-sesquiterpene products. unigoa.ac.inrsc.org This highlights how the inherent structure and stereochemistry of complex molecules can direct the site and outcome of lead tetraacetate-mediated fragmentation.

Analytical Chemistry and Characterization Techniques Applied to Lead Acetate

Lead Acetate (B1210297) as an Analytical Reagent in Chemical Detection

Lead(II) acetate serves as a reagent in various laboratory applications, particularly in analytical chemistry for the detection of specific chemical species. multichemexports.com Its utility stems from its ability to participate in precipitation and complexation reactions. mdpi.com

Mechanisms of Specific Ion Precipitation and Complexation by Lead Acetate

This compound can react with certain anions to form insoluble lead salts, a process known as precipitation. This is a key mechanism in its use for ion detection. For example, lead ions (Pb²⁺) from this compound readily react with sulfide (B99878) ions (S²⁻) to form lead(II) sulfide (PbS), a black precipitate. This reaction is the basis for the detection of sulfur-containing compounds. microbenotes.comcanada.ca

The general principle behind precipitation by heavy metal ions like lead is their ability to combine with protein anions (Pr⁻) in alkaline solutions to form insoluble metal proteinates. zmchdahod.org Lead salts, including this compound, tend to form insoluble salts and complexes with proteins, leading to precipitation in protein-rich media. researchgate.net

Complexation is another mechanism through which lead ions interact with various ligands, forming coordination complexes. mdpi.com This process involves the interaction of lead ions (electron acceptors) with donor atoms from ligands. mdpi.com While the search results highlight complexation in the context of lead removal mechanisms by materials like biochar and in biological systems, the specific application of this compound's complexation properties as a direct analytical detection mechanism for ions, other than leading to precipitation, is not explicitly detailed in the provided snippets. However, the general reactivity of lead ions allows for the formation of complexes with various organic and inorganic species.

Application in Qualitative Chemical Analysis (e.g., Sulfur Detection)

A prominent application of this compound in qualitative analysis is the detection of sulfur or sulfur-based compounds, particularly hydrogen sulfide (H₂S) and sulfide ions. sigmaaldrich.cneck-boro.ch This test, often referred to as the this compound test, is a simple and effective method. microbenotes.comeck-boro.ch

The principle of the this compound test for sulfur detection relies on the reaction between sulfide ions and lead ions from this compound to form lead sulfide (PbS), which is observed as a characteristic black or brownish-black precipitate or discoloration. microbenotes.comsigmaaldrich.cn

The reaction can be represented as: S²⁻ + Pb²⁺ → PbS (s) vedantu.com

In practice, this compound paper, prepared by soaking filter paper in a this compound solution, is commonly used. canada.casigmaaldrich.cn When this moistened paper is exposed to hydrogen sulfide gas or a solution containing sulfide ions, the formation of a grey, dark brown, or black color on the paper indicates the presence of sulfur. wikipedia.orgcanada.caeck-boro.ch The intensity of the color change is proportional to the concentration of sulfur present. eck-boro.ch

The this compound test is a qualitative test, providing an indication of the presence of sulfur-containing compounds rather than their precise quantity. eck-boro.ch It is used in various contexts, including the detection of sulfur in materials that could tarnish metals like silver and copper, and in biochemical tests for sulfur-containing amino acids like cysteine and cystine. microbenotes.comcanada.ca In the Lassaigne's extract test for sulfur detection in organic compounds, the extract is acidified with acetic acid before adding this compound solution. vedantu.com Acetic acid is used because this compound is soluble in this solution, preventing interference with the test. vedantu.com

Spectroscopic and Computational Approaches for Acetate Group Analysis in Lead Complexes

Spectroscopic techniques, coupled with computational methods, are valuable tools for investigating the structure and bonding of compounds containing acetate groups, including this compound and its complexes.

Vibrational Spectroscopy (e.g., DFT Calculations of Acetate Frequencies)

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules, which are characteristic of their functional groups and structure. rsc.orgchem-soc.si Density Functional Theory (DFT) calculations are often employed to complement experimental vibrational spectroscopy by predicting molecular structures, energies, and vibrational frequencies. rsc.orgchem-soc.siresearchgate.netnih.gov

DFT calculations have been used to study the structure and vibrational frequencies of the acetate group in various contexts. chem-soc.siresearchgate.net By optimizing the geometry of the acetate ion and calculating its vibrational modes, researchers can assign experimental spectroscopic bands to specific vibrations within the acetate group, such as the characteristic C=O stretching frequency. researchgate.netosti.gov DFT calculations can also help in understanding the effect of the environment, such as hydration or complex formation, on the vibrational spectrum of the acetate ion. rsc.org For instance, DFT calculations have been used to model acetate-water clusters to support the assignment of fundamental modes of hydrated acetate ions in solution. rsc.org

In the context of this compound, DFT calculations can aid in interpreting the vibrational spectra of this compound itself or lead complexes containing acetate ligands, providing insights into how the acetate group is coordinated to the lead center and how this coordination affects its vibrational characteristics. While the provided snippets discuss DFT calculations for acetate in general and in other metal complexes or organic molecules, the specific application of DFT to calculate acetate frequencies in this compound complexes is implied by the general use of these techniques for studying acetate-containing compounds and metal complexes.

Nuclear Magnetic Resonance (NMR) Studies of this compound Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution and solid states. acs.org NMR studies can provide detailed information about the local environment of specific atomic nuclei within a compound.

For this compound, NMR spectroscopy, particularly ¹H NMR and ²⁰⁷Pb NMR, can be used to study its structure. ¹H NMR spectroscopy focuses on the hydrogen nuclei in the acetate group, providing information about their chemical environment. A ¹H NMR spectrum for this compound trihydrate is available, indicating that this technique is applied to characterize the compound. chemicalbook.com

²⁰⁷Pb solid-state NMR spectroscopy is specifically sensitive to the lead nucleus and can provide insights into the coordination environment and bonding of lead atoms in solid lead compounds, including this compound structures. acs.orgresearchgate.net Studies employing ²⁰⁷Pb NMR powder pattern analysis have been conducted on various lead-containing inorganic and organic compounds to investigate the correlation between chemical shift and structure. researchgate.net The chemical shift of the ²⁰⁷Pb nucleus is sensitive to its local environment, including the interatomic distances to surrounding atoms like oxygen. researchgate.net This makes ²⁰⁷Pb NMR a valuable tool for probing the structural details of this compound in the solid state. acs.org

While detailed research findings specifically on the NMR of this compound structures from the provided snippets are limited, the mention of ¹³C CP/MAS NMR and crystallographic investigations of lead(II) acetate trihydrate structure highlights the use of NMR, alongside other techniques, for structural characterization. acs.org ²⁰⁷Pb solid-state NMR studies on lead compounds in general further support the applicability of this technique to this compound structures. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lead(II) Acetate | 16685321 |

| Lead(II) Acetate Anhydrous | 9317 |

| Lead(II) Acetate Trihydrate | 22456 |

Interactive Data Table: Solubility of Anhydrous Lead(II) Acetate in Water

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 19.8 |

| 20 | 44.31 |

| 30 | 69.5 |

| 50 | 218.3 |

Data based on information from Source wikipedia.org.

Material Science and Engineering Applications of Lead Acetate

Lead Acetate (B1210297) as a Precursor for Advanced Inorganic Materials

Lead acetate is a versatile precursor for the synthesis of sophisticated inorganic materials, including ultrafine lead oxides and radiation-shielding composites. Its solubility and decomposition characteristics are leveraged to produce materials with controlled morphologies and properties.

Ultrafine lead oxides, with applications in various electrochemical systems like lead-acid batteries, can be synthesized using this compound as a precursor, often derived from recycling spent lead pastes. researchgate.netresearchgate.net A common method involves a hydrometallurgical process where spent lead paste is first desulfurized. researchgate.net The desulfurized paste is then leached with acetic acid to form a this compound solution. researchgate.net Subsequent crystallization, often aided by the addition of glacial acetic acid, yields this compound trihydrate (Pb(CH₃COO)₂·3H₂O). researchgate.net

This purified this compound precursor is then calcined (thermally decomposed) in a controlled atmosphere (such as air or nitrogen) at temperatures ranging from 320 to 400°C. researchgate.net This calcination step transforms the this compound into ultrafine leady oxide, which is a mixture of lead (II) oxide (PbO) and metallic lead. researchgate.net The process allows for control over the particle size and the degree of oxidation of the final lead oxide product, which are critical parameters for its performance as an active material in battery electrodes. google.com

Key Steps in Ultrafine Lead Oxide Synthesis from Spent Lead Paste:

| Step | Description |

| Desulfurization | Removal of sulfate (B86663) compounds from the spent lead paste. researchgate.net |

| Leaching | Reaction of the desulfurized paste with acetic acid to dissolve lead components and form a this compound solution. researchgate.net |

| Crystallization | Purification of the this compound solution to form high-purity this compound trihydrate crystals. researchgate.netgoogle.com |

| Calcination | Thermal decomposition of this compound trihydrate at 200°C–700°C to produce ultrafine lead oxide powder. researchgate.netgoogle.com |

This compound is incorporated into polymer matrices to create lightweight and effective radiation-shielding composites. These materials are explored as alternatives to traditional, heavy lead-based shielding in applications like medical radiography. mdpi.comresearchgate.net For instance, a composite material has been synthesized by doping polyester (B1180765) resin with varying concentrations of this compound. researchgate.net

Effect of this compound Concentration on X-ray Attenuation in Polyester Resin Composites

| This compound Concentration (%) | Linear Attenuation Coefficient (cm⁻¹) |

| 0 | 0.132 |

| 3.5 | 0.435 |

| 3.75 | 0.543 |

| 4.0 | 0.691 |

| 4.5 | 1.156 |

| (Data sourced from research on lead-polyester resin composites) researchgate.net |

Role of this compound in Perovskite Thin Film Fabrication for Optoelectronic Devices

This compound has emerged as a key precursor for the fabrication of perovskite thin films, which are central to the performance of next-generation optoelectronic devices like solar cells. mercomindia.comnih.gov Its high solubility in polar solvents makes it suitable for scalable deposition techniques such as dip coating and inkjet printing, which are advantageous for industrial-scale manufacturing. acs.orgresearchgate.net Unlike the more commonly used lead iodide, this compound can produce smooth, high-quality perovskite films with fewer defects. mercomindia.com

The quality of the perovskite film is highly dependent on the nucleation and growth processes during its formation. When using this compound, these processes can be precisely controlled by manipulating key reaction parameters. nih.govacs.org A typical two-step method involves first depositing a uniform this compound thin film (ranging from 40-230 nm) and then converting it to a perovskite, such as methylammonium (B1206745) lead iodide (MAPI), by immersing it in a solution of methylammonium iodide (MAI). nih.govabo.fi

The nucleation and growth of the MAPI film are influenced by factors like the humidity during the this compound film deposition and the concentration of the MAI solution used for conversion. nih.govacs.org The morphology of the resulting perovskite film follows a standard nucleation and growth mechanism. acs.orgabo.fi Upon immersion in the MAI solution (typically in a solvent like isopropanol), the this compound dissolves and rapidly reacts with MAI molecules. nih.govresearchgate.net When the concentration of the newly formed perovskite exceeds a saturation threshold, heterogeneous nucleation occurs on the this compound film, followed by crystal growth. nih.govresearchgate.net By carefully controlling these parameters, it is possible to achieve uniform and high-quality perovskite films suitable for efficient solar cells. acs.org

This compound plays a significant role in interface engineering to enhance the efficiency and stability of perovskite solar cells. acs.orgewha.ac.kr It can be applied either at the top or bottom interface of the perovskite active layer. acs.orgnih.gov

When a saturated this compound solution is introduced on top of the perovskite precursor, the acetate ions (OAc⁻) can participate in the lattice restructuring of the perovskite, forming a mixed halide-acetate perovskite. ewha.ac.krnih.gov This results in a high-quality film with improved crystallinity, larger grain sizes, and a more uniform, pinhole-free morphology. ewha.ac.krnih.gov

Alternatively, when this compound is mixed with the hole-transporting layer (such as PEDOT:PSS) beneath the perovskite, it can reduce the number of uncoordinated lead ions (Pb²⁺) at the interface, which are known trap sites for charge carriers. acs.orgewha.ac.kr The acetate ions bond with these lead ions, leading to a stabilization of the perovskite layer and reduced energy barriers for charge transport. acs.orgewha.ac.kr This interface engineering approach has been shown to significantly increase the power conversion efficiency (PCE) and long-term stability of the solar cells. acs.orgnih.gov

Performance Enhancement of Perovskite Solar Cells via this compound Interface Engineering

| Device Structure | Power Conversion Efficiency (PCE) | Stability (after 800h in ambient environment) |

| Conventional Device | 16.47% | - |

| Top-Treated with Pb(OAc)₂ | 18.93% | - |

| Bottom-Treated with Pb(OAc)₂ | 18.28% | >84% of initial PCE |

| (Data sourced from research on CH₃NH₃PbI₃-based perovskite solar cells) acs.orgewha.ac.krnih.gov |

A critical aspect of using this compound in perovskite fabrication is its sensitivity to environmental humidity. nih.govacs.org this compound films can undergo hydroxylation reactions in the presence of moisture, which can negatively affect the reproducibility and quality of the final perovskite solar cells. nih.govnih.gov

However, this issue can be managed. Research has shown that drying the this compound precursor films under low relative humidity (typically below 1%) before the conversion step can effectively minimize these hydroxylation reactions. nih.govabo.fi This drying process enhances the stability of the precursor film to such an extent that the subsequent conversion to perovskite can be performed under ambient conditions without the need for a controlled glovebox environment. nih.govacs.org This simplification of the fabrication process is crucial for lowering production costs and facilitating large-scale manufacturing of perovskite solar cells. acs.orgnih.gov

Environmental Research and Remediation Science of Lead Acetate Contamination

Ecotoxicological Mechanisms of Lead Acetate (B1210297) in Terrestrial Ecosystems

Lead acetate contamination in terrestrial ecosystems poses a significant threat due to the toxic effects of lead on soil organisms and plants. The mechanisms of this toxicity involve complex interactions at the physiological and biochemical levels, disrupting essential life processes.

This compound significantly affects the health and survival of soil invertebrates, which are crucial for soil structure and nutrient cycling. researchgate.net Studies have evaluated its toxicity on various standard species, revealing a range of sensitivities. For instance, the enchytraeid Enchytraeus crypticus has shown high sensitivity, while the springtail Folsomia candida is generally the least sensitive. researchgate.netuc.pt The earthworm Eisenia andrei also demonstrates notable sensitivity to this compound contamination. nih.gov The toxicity is influenced by soil type, with different EC50 values (the concentration causing a 50% reduction in a measured endpoint like reproduction or survival) observed in soils like Oxisol, Inceptisol, and Tropical Artificial Soil (TAS). researchgate.netnih.gov

Table 1: Ecotoxicity of this compound (AcPb) on Select Soil Invertebrates and Plants

| Species | Organism Type | Soil Type | EC50 (mg AcPb kg⁻¹) | Reference |

|---|---|---|---|---|

| Enchytraeus crypticus | Enchytraeid | Tropical Artificial Soil (TAS) | 29.8 | researchgate.netuc.pt |

| Eisenia andrei | Earthworm | Oxisol | 141.9 | researchgate.netuc.pt |

| Phaseolus vulgaris | Common Bean | Oxisol | 560.5 | researchgate.netuc.pt |

| Zea mays | Maize | Oxisol | 1527.5 | researchgate.netuc.pt |

| Folsomia candida | Springtail | Oxisol | 1835 | researchgate.netuc.pt |

The biogeochemical cycle of lead has been more significantly impacted by human activities than that of any other toxic heavy metal. researchgate.net In soil, lead exists in various forms, and its mobility and bioavailability are heavily influenced by soil properties. researchgate.net Factors such as lower soil pH can enhance its mobility, increasing the potential for it to enter biologically active zones. researchgate.net Lead has a high affinity for soil components like organic matter, iron oxides, and phosphates, which generally limits its bioavailability to plants. researchgate.net

Plants primarily absorb lead from the soil through their roots. plant-ecology.com Once absorbed, most of the lead tends to remain in the roots, with only a small fraction being translocated to the stems and leaves. plant-ecology.com The translocation of lead within the plant is a controlled process, as plants attempt to restrict the movement of this toxic element to protect vital photosynthetic tissues. researchgate.net The rhizosphere, the complex zone of soil surrounding plant roots, plays a critical role in lead's fate. researchgate.net Microbial communities in the rhizosphere can either mobilize lead through the release of chelators and pH reduction or immobilize it via biosorption and bioprecipitation. researchgate.net The accumulation of lead is generally highest in leafy vegetables and lowest in grains. confex.com

Microbial Remediation Strategies for Lead Contamination

Microbial remediation has emerged as a cost-effective, efficient, and environmentally friendly alternative to conventional physicochemical methods for treating lead contamination. frontiersin.orgnih.gov Microorganisms such as bacteria, fungi, and algae have developed various strategies to combat lead pollution, including biosorption, bioaccumulation, bioprecipitation, and biomineralization. nih.govnih.govresearchgate.net

Biosorption and bioaccumulation are two primary mechanisms microorganisms use to sequester lead.

Biosorption is a rapid, metabolism-independent process where lead ions passively bind to the surface of microbial cells. nih.govresearchgate.net This process relies on the physicochemical interactions between metal ions and functional groups present on the bacterial cell wall, such as carboxyl, hydroxyl, phosphate (B84403), and amine groups. researchgate.net Both living and dead biomass can effectively adsorb lead, making it a versatile remediation strategy. frontiersin.org The efficiency of biosorption is influenced by environmental factors like pH, temperature, and the initial concentration of lead. nih.gov

Bioaccumulation is an active, metabolism-dependent process that involves the transport of lead ions across the cell membrane and their accumulation inside the cell. nih.govresearchgate.net This process is slower than biosorption and is carried out only by living microorganisms. nih.gov Once inside the cell, lead can be sequestered by metal-binding proteins like metallothioneins, which helps to detoxify the metal and prevent cellular damage. researchgate.netmicrobiologyjournal.org

Bioprecipitation and biomineralization are processes where microorganisms transform soluble, bioavailable lead into insoluble, stable mineral forms, effectively immobilizing it. nih.govnih.gov This is a crucial detoxification strategy that reduces the environmental risk of lead. nih.gov

Microorganisms can induce the precipitation of lead through various metabolic activities. researchgate.net For example, phosphate-solubilizing bacteria (PSB) can mobilize phosphorus from insoluble compounds, which then reacts with lead to form highly stable lead-phosphate minerals, such as pyromorphite (B1263725) [Pb₅(PO₄)₃Cl] and hydroxylpyromorphite [Pb₅(PO₄)₃OH]. nih.gov Pyromorphite is one of the most stable lead minerals found in terrestrial environments, rendering the lead biologically inert. nih.gov Similarly, some bacteria can induce carbonate precipitation, which co-precipitates with lead to form lead-carbonate minerals, further immobilizing the contaminant. researchgate.net These biomineralization processes convert toxic lead ions into more stable and less harmful forms.

Microbes that thrive in lead-contaminated environments have evolved sophisticated genetic and molecular mechanisms to tolerate high concentrations of the metal. researchgate.net Understanding these resistance mechanisms is key to developing enhanced bioremediation technologies. frontiersin.org

Several key mechanisms have been identified:

Efflux Pumps: One of the primary resistance strategies is the active pumping of lead ions out of the cell. microbiologyjournal.org This is often mediated by specific P-type ATPase efflux pumps, which use energy from ATP hydrolysis to transport heavy metals across the cell membrane, preventing their intracellular accumulation to toxic levels. microbiologyjournal.org The pbrA gene, for instance, encodes for such a lead-specific efflux pump. researchgate.net

Intracellular Sequestration: Microbes can produce intracellular metal-binding proteins, such as metallothioneins, which bind to lead ions and sequester them in a non-toxic form. microbiologyjournal.orgresearchgate.net This prevents the metal from interfering with essential cellular functions.

Extracellular Sequestration: Many bacteria produce extracellular polymeric substances (EPS), a slimy coating that can trap and bind lead ions, preventing them from entering the cell. microbiologyjournal.orgresearchgate.net

Enzymatic Transformation: Some microbes possess enzymes that can transform lead into less toxic forms, although this is less common than for other metals. researchgate.net

These resistance mechanisms are often encoded on mobile genetic elements like plasmids, which can be transferred between different bacteria, facilitating the spread of lead resistance within microbial communities. nih.gov Genetic engineering techniques offer the potential to enhance these natural abilities, creating microorganisms with superior efficiency for lead bioremediation. researchgate.netjabonline.in

Phytoremediation Approaches for this compound-Contaminated Environments

Phytoremediation is an environmentally sustainable and cost-effective technology that utilizes plants to extract, sequester, or detoxify contaminants from soil and water. researchgate.netepa.gov For environments contaminated with this compound, this "green" technology focuses on using specific plants to manage and reduce the bioavailable lead. researchgate.net The success of phytoextraction, a key phytoremediation technique, depends on the plant's ability to absorb contaminants through its roots and accumulate them in the harvestable above-ground biomass. researchgate.netfrontiersin.org

Mechanisms of Metal Uptake and Translocation in Hyperaccumulator Plants

Hyperaccumulator plants are a unique group of species capable of absorbing and concentrating heavy metals in their tissues at levels hundreds or thousands of times greater than other plants, without showing signs of toxicity. mdpi.comfrontiersin.org The processes that govern this remarkable ability involve a series of coordinated physiological and molecular mechanisms from the root-soil interface to the final sequestration in aerial tissues. nih.gov

The initial step in lead uptake is its adsorption onto the root surface. nih.gov Subsequently, lead ions are transported across the root cell membranes, likely through channels that are typically used for essential divalent cations like calcium (Ca²⁺). mdpi.com Since lead is not an essential element for plants, it is unlikely that specific transporters for it exist; instead, it co-opts existing ionic pathways. mdpi.comnih.gov Once inside the root, the lead must bypass the Casparian strip in the endodermis, a barrier that restricts apoplastic (between cells) movement of substances into the vascular system. nih.gov Therefore, lead must enter the symplast (within the cells) to be transported further.

After crossing the endodermis, lead is loaded into the xylem for long-distance transport to the shoots. mdpi.com This root-to-shoot translocation is a critical step for effective phytoextraction. frontiersin.org Inside the plant's cells, detoxification mechanisms are activated to manage the high concentrations of toxic lead ions. nih.gov A primary strategy is chelation, where lead ions are bound by specific ligands. frontiersin.orgnih.gov These ligands include phytochelatins and metallothioneins, which are metal-binding proteins or peptides that neutralize the reactivity of the metal ions. nih.gov The resulting metal-ligand complexes are then safely sequestered, primarily within the vacuoles of leaf cells, effectively isolating the lead from metabolically active parts of the cell like chloroplasts. mdpi.comfrontiersin.orgnih.gov This efficient uptake, translocation, and sequestration process is what distinguishes hyperaccumulators from other plants. frontiersin.org

The table below summarizes the key stages involved in the uptake and translocation of lead by hyperaccumulator plants.

| Stage | Location | Mechanism | Key Components |

| Initial Uptake | Root Surface/Epidermis | Adsorption and transport across the plasma membrane. nih.gov | Cation transporters (e.g., calcium channels). mdpi.com |

| Radial Transport | Root Cortex | Movement towards the central vascular cylinder. nih.gov | Symplastic pathway (through cells). nih.gov |

| Xylem Loading | Vascular Cylinder | Active transport of lead into the xylem vessels. | Membrane transporters. mdpi.com |

| Translocation | Xylem | Movement from roots to shoots via the transpiration stream. | Xylem sap. mdpi.com |

| Detoxification & Sequestration | Leaf Cells | Chelation and compartmentalization of lead ions. nih.gov | Phytochelatins, Metallothioneins, Vacuoles. frontiersin.orgnih.gov |

Role of Organic Chelators in Enhancing Lead Mobility and Removal

A significant challenge in the phytoextraction of lead is its low bioavailability in soil. researchgate.net Lead tends to bind strongly to soil particles, organic matter, and carbonates, making it largely unavailable for plant uptake. uchile.cl To overcome this limitation, a strategy known as chelate-assisted or induced phytoextraction is employed. nih.govtandfonline.com This approach involves the application of chemical amendments, specifically organic chelators, to the soil to increase the mobility and solubility of lead. uchile.cltandfonline.com

Organic chelators are compounds that can form stable, water-soluble complexes with metal ions. researchgate.netslideshare.net By binding to lead in the soil, they desorb it from the soil matrix into the soil solution, making it readily available for root absorption. slideshare.netresearchgate.net The resulting lead-chelate complex is then taken up by the plant and translocated more efficiently to the shoots. researchgate.net

Commonly used synthetic chelators include ethylenediaminetetraacetic acid (EDTA), which is highly effective at mobilizing lead. researchgate.net Studies have shown that the application of EDTA can dramatically increase the concentration of lead in plant tissues. researchgate.netresearchgate.net For instance, the addition of EDTA to lead-contaminated soil was found to increase the lead concentration in corn shoots from under 500 mg/kg to over 10,000 mg/kg. researchgate.net Similarly, within 24 hours of EDTA application, the lead concentration in corn xylem sap increased 140-fold. researchgate.net

However, the high persistence and low biodegradability of synthetic chelators like EDTA raise environmental concerns about potential groundwater contamination. tandfonline.com This has led to increased interest in biodegradable chelating agents, such as citric acid (CA), tartaric acid (TA), and other low-molecular-weight organic acids. uchile.clnih.govnih.gov These natural chelators can also enhance lead uptake, though their effectiveness may vary. uchile.clnih.gov Research on spinach showed that among several organic chelates, tartaric acid was most effective in improving lead uptake and its translocation from root to shoot. nih.gov

The table below presents data from various studies on the effect of different chelating agents on lead accumulation in plants.

| Plant Species | Chelating Agent | Soil Pb (mg/kg) | Pb in Shoots (mg/kg) - No Chelator | Pb in Shoots (mg/kg) - With Chelator | Reference |

| Zea mays (Corn) | EDTA | 2500 | < 500 | > 10,000 | researchgate.net |

| Pisum sativum (Pea) | EDTA | 2500 | < 500 | ~7,000 | researchgate.net |

| Helianthus annuus (Sunflower) | EDTA | 515 | 58.1 | Significantly increased uptake | nih.gov |

| Atriplex halimus | Citric Acid | 2952 | (Not specified) | 42 (stems), 32 (leaves) | uchile.cl |

| Spinacea oleracea (Spinach) | Tartaric Acid | 1000 (approx.) | (Not specified) | Significantly increased uptake | nih.gov |

Mechanistic Studies of Lead Acetate Interactions in Biological Systems Non Clinical

Cellular and Subcellular Mechanisms of Lead Acetate (B1210297) Interaction

Lead acetate exerts its biological effects through interactions within cells and their organelles. Studies indicate that lead can accumulate in various organs and tissues, including the liver, kidneys, brain, testes, spleen, and bone marrow, leading to functional and structural impairments researchgate.nethilarispublisher.complos.orgnih.govscispace.comnih.govresearchgate.net. At the subcellular level, lead has been shown to cause damage to mitochondria and lysosomes researchgate.net. It can also affect the integrity of cell membranes scispace.comresearchgate.netjle.comtandfonline.comnih.govafricanjournalofbiomedicalresearch.com. The mechanisms involved are multifactorial and often interconnected nih.gov.

Induction of Oxidative Stress Pathways by this compound

One of the primary mechanisms by which this compound affects biological systems is through the induction of oxidative stress plos.orgnih.govjle.comnih.govresearchgate.netijtsrd.commdpi.comnih.gov. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them jle.comresearchgate.net. Lead exposure disrupts this balance, leading to cellular damage jle.com.

This compound is known to induce the generation of excessive amounts of reactive oxygen species (ROS) plos.orgnih.govjle.comnih.govijtsrd.commdpi.com. These include superoxide (B77818) anion (O₂•⁻), hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂) jle.comijtsrd.com. Studies have shown significant ROS generation in various cell types upon exposure to this compound, including human lymphocytes and lung cells researchgate.netresearchgate.net. While lead itself may not directly initiate free radical production, it can indirectly influence processes that lead to ROS generation tandfonline.com. For instance, lead might induce ROS generation by interacting with oxyhemoglobin, leading to peroxidative damage of erythrocyte membranes jle.com. The generation of ROS is considered a crucial event in this compound-induced cellular damage jle.comresearchgate.net.

This compound significantly impacts the cellular antioxidant defense system plos.orgnih.govjle.comnih.govijtsrd.comnih.govscilit.comresearchgate.net. It can reduce the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST) plos.orgnih.govnih.govjle.comnih.govresearchgate.netijtsrd.commdpi.comnih.govscilit.comresearchgate.netfrontiersin.org. This inhibition can be attributed to lead's interaction with sulfhydryl groups or metal cofactors essential for the activity of these enzymes plos.orgjle.comnih.gov.

Furthermore, this compound disrupts glutathione homeostasis plos.orgnih.govnih.govjle.comnih.govmdpi.comnih.govscilit.comresearchgate.netfrontiersin.orgbrieflands.comresearchgate.net. Glutathione (GSH) is a critical endogenous antioxidant plos.org. Lead exposure leads to a depletion of GSH levels plos.orgnih.govnih.govjle.comnih.govresearchgate.netmdpi.comnih.govscilit.comresearchgate.netfrontiersin.orgbrieflands.comresearchgate.net. This depletion can occur through various mechanisms, including increased utilization of GSH by GPx to detoxify hydroperoxides and electrophilic compounds generated under lead's influence, leading to an imbalance in the GSH/GSSG ratio jle.com. The interference with glutathione and antioxidant enzymes compromises the cell's ability to counteract oxidative damage nih.govjle.comnih.gov.

Here is a summary of some findings on the effects of this compound on antioxidant enzymes and glutathione:

Increased lipid peroxidation is a significant consequence of this compound-induced oxidative stress plos.orgscispace.comnih.govresearchgate.netjle.comtandfonline.comnih.govafricanjournalofbiomedicalresearch.comresearchgate.netijtsrd.commdpi.comscilit.comresearchgate.netfrontiersin.orgbrieflands.comresearchgate.net. Lead exposure enhances the peroxidation of membrane lipids, particularly polyunsaturated fatty acids, which are highly susceptible to oxidation scispace.comjle.comafricanjournalofbiomedicalresearch.com. This process generates products like malondialdehyde (MDA), the levels of which are often measured as an indicator of lipid peroxidation plos.orgnih.govresearchgate.nettandfonline.comnih.govafricanjournalofbiomedicalresearch.comresearchgate.netmdpi.comscilit.comresearchgate.netfrontiersin.orgbrieflands.com. The resulting damage to cell membranes can lead to alterations in their structure and function, ultimately affecting cellular integrity and potentially leading to cell death scispace.comafricanjournalofbiomedicalresearch.com.

Ionic Mimicry and Disruption of Essential Cation Homeostasis (e.g., Ca²⁺, Mg²⁺, Na⁺)

Lead ions can interfere with the function of essential cations in biological systems, particularly calcium (Ca²⁺) researchgate.netnih.govnih.govtandfonline.comt3db.canih.gov. Lead can mimic the action of calcium or act as an antagonist, disrupting calcium homeostasis nih.govnih.govtandfonline.com. Studies have shown that this compound can inhibit calcium currents through voltage-gated calcium channels in central neurons tandfonline.comnih.gov. This interference with calcium signaling can have widespread effects on various cellular processes that are regulated by calcium, including neurotransmission, enzyme activity, and cell signaling pathways nih.gov. Lead may also interfere with other essential cations like magnesium and sodium, although the interaction with calcium is particularly well-documented nih.govt3db.ca.

Interference with Enzymatic Activities (e.g., delta-aminolevulinic acid dehydratase, transaminases)